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molecular formula C10H11NO5 B3177147 1-(3,4-Dimethoxy-5-nitrophenyl)ethanone CAS No. 134610-32-5

1-(3,4-Dimethoxy-5-nitrophenyl)ethanone

Cat. No. B3177147
M. Wt: 225.2 g/mol
InChI Key: FNVILAFBAWUBRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05389653

Procedure details

2 g of 3',4'-dimethoxy-5'-nitroacetophenone are treated with 30 ml of constant-boiling hydrobromic acid and stirred at 140° for 2.5 hours. After cooling the mixture is poured into 200 ml of ice-water and extracted three times with 100 ml of ethyl acetate each time. The organic phase is washed twice with 25 ml of sodium chloride solution each time, dried over sodium sulfate and evaporated. The product obtained is filtered with ethyl acetate over a 20-fold amount of silica gel. By recrystallization of the material obtained from water there is obtained 3',4'-dihydroxy-5'-nitroacetophenone in the form of yellow crystals of m.p. 159°-160°.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:14](=[O:16])[CH3:15])[CH:6]=[C:7]([N+:11]([O-:13])=[O:12])[C:8]=1[O:9]C.Br>>[OH:2][C:3]1[CH:4]=[C:5]([C:14](=[O:16])[CH3:15])[CH:6]=[C:7]([N+:11]([O-:13])=[O:12])[C:8]=1[OH:9]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COC=1C=C(C=C(C1OC)[N+](=O)[O-])C(C)=O
Name
Quantity
30 mL
Type
reactant
Smiles
Br
Step Two
Name
ice water
Quantity
200 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred at 140° for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling the mixture
EXTRACTION
Type
EXTRACTION
Details
extracted three times with 100 ml of ethyl acetate each time
WASH
Type
WASH
Details
The organic phase is washed twice with 25 ml of sodium chloride solution each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The product obtained
FILTRATION
Type
FILTRATION
Details
is filtered with ethyl acetate over a 20-fold amount of silica gel
CUSTOM
Type
CUSTOM
Details
By recrystallization of the material
CUSTOM
Type
CUSTOM
Details
obtained from water

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
OC=1C=C(C=C(C1O)[N+](=O)[O-])C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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